molecular formula C5H9N3S B15072559 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine

Cat. No.: B15072559
M. Wt: 143.21 g/mol
InChI Key: CAIMHPHXGUYMIF-UHFFFAOYSA-N
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Description

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2,4-thiadiazole-5-carboxylic acid with a suitable amine, such as propan-1-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(1,2,4-Thiadiazol-5-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring can form hydrogen bonds and other interactions with biological targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,4-Thiadiazol-5-yl)propan-1-amine is unique due to its specific combination of the thiadiazole ring and the propan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

3-(1,2,4-thiadiazol-5-yl)propan-1-amine

InChI

InChI=1S/C5H9N3S/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2

InChI Key

CAIMHPHXGUYMIF-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=N1)CCCN

Origin of Product

United States

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